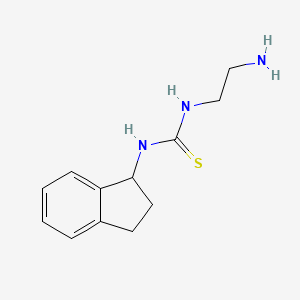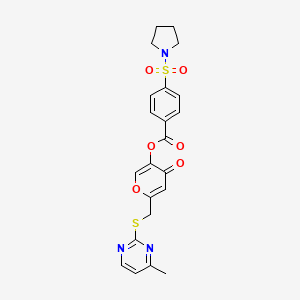![molecular formula C9H8BrF3O B2629112 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanol CAS No. 1247802-59-0](/img/structure/B2629112.png)
1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanol” is a chemical compound with the CAS Number: 1247802-59-0 . It has a molecular weight of 269.06 . The IUPAC name for this compound is this compound . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5,14H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a liquid . More detailed physical and chemical properties were not found in the web search results.
Applications De Recherche Scientifique
Efficient Biocatalytic Preparation
(R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a variant of the compound , is an important pharmaceutical intermediate for a chemokine CCR5 antagonist. An asymmetric reduction process using recombinant Escherichia coli cells was developed to produce this compound with excellent enantioselectivity. The process was further optimized by employing a polar organic solvent-aqueous medium, notably isopropanol, to improve solubility and conversion rates, significantly enhancing the yield and reaction efficiency compared to traditional bioconversion in buffer medium (Chen et al., 2019).
Catalytic Deoxytrifluoromethylation
While not directly utilizing 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanol, related research has identified a bench-stable trifluoromethylation reagent, phenyl bromodifluoroacetate, which efficiently converts alcohols to trifluoromethanes in a Cu-catalyzed reaction. This process simplifies access to biologically active molecules and holds potential for applications in medicinal, agricultural, and material chemistry (de Azambuja et al., 2019).
Photophysical and Biological Properties
Phthalocyanine Derivatives
Phthalocyanine derivatives modified with optically active alcohols, including a variant similar to the compound of interest, exhibit intriguing photophysical and biological properties. The derivatives were synthesized and characterized, showing variations in their quantum yield of reactive oxygen species generation and interactions with biological cells, which could be significant for applications in photodynamic therapy or as biological probes (Ramos et al., 2015).
Drug Synthesis Intermediates
Synthesis of Aprepitant
(R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a compound structurally related to the one , serves as a crucial intermediate in the synthesis of aprepitant, a medication used for chemotherapy-induced nausea. Studies have developed efficient biosynthetic processes using microbial strains like Leifsonia xyli CCTCC M 2010241 and Trichoderma asperellum ZJPH0810, optimizing conditions to improve yield and enantiometric excess, demonstrating the compound's significance in pharmaceutical manufacturing (Ouyang et al., 2013; Li et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQXLJXORGOBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

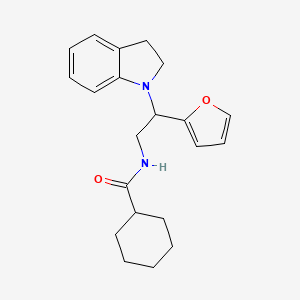
![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2629031.png)
![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629032.png)
![N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2629033.png)
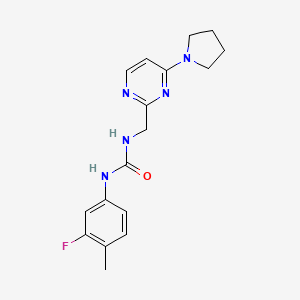
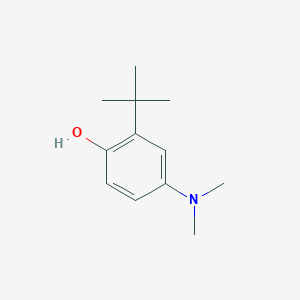

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2629041.png)
![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629042.png)

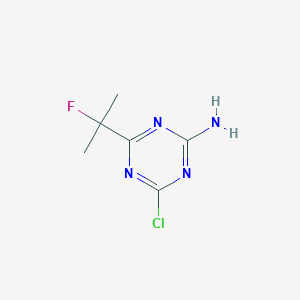
![(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2629049.png)
